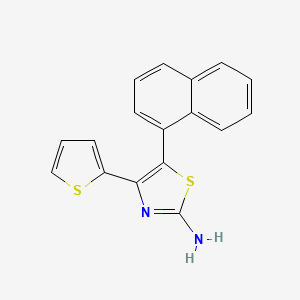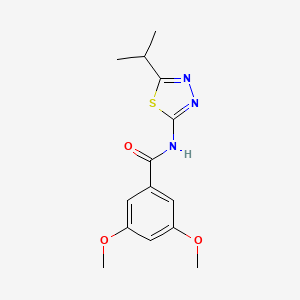![molecular formula C16H17ClN4O3 B5508175 (3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to (3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid often involves multiple steps, including chlorination, esterification, and cyclization. For instance, a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was synthesized through a process involving chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization (Ohigashi et al., 2010).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds are often examined using X-ray diffractometry. For instance, the molecular structure of a similar compound involving a 1,2,4-triazole moiety was analyzed using this technique (Castiñeiras et al., 2018).
Chemical Reactions and Properties
Compounds in this class exhibit various chemical reactions, such as alkylation and nitration, under different conditions. For example, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes alkylation with methyl iodide to form different derivatives (Shtabova et al., 2005).
Physical Properties Analysis
Spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR are utilized for the characterization of similar compounds, offering insights into their physical properties (Devi et al., 2018).
Chemical Properties Analysis
Density Functional Theory (DFT) is often used to study the structural, thermodynamic, and electronic properties of these compounds. For instance, a study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed various properties including electrophilicity, chemical hardness, and electronic charge transfer using DFT (Devi et al., 2018).
科学的研究の応用
Phloretic Acid and Polybenzoxazine Formation
Phloretic acid, a phenolic compound similar in structure to parts of the molecule , has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing how derivatives of your compound could be utilized in materials science (Acerina Trejo-Machin et al., 2017).
Synthesis of 2-Oxazolines
The synthesis of 2-oxazolines from carboxylic acids, using triazine derivatives under mild conditions, demonstrates the chemical versatility of triazole and carboxylic acid functionalities. This process highlights the potential of the compound for synthesizing heterocyclic structures, which are valuable in medicinal chemistry and material science (B. Bandgar & S. Pandit, 2003).
Antibody Development and Immunoassay Applications
Carboxylic acid derivatives of triazine herbicides, akin to the structural motifs in your compound, have been synthesized for developing immunoassays. These derivatives play a crucial role in creating sensitive assays for detecting environmental pollutants, suggesting potential applications of your compound in environmental monitoring and biochemical assay development (M. H. Goodrow et al., 1990).
特性
IUPAC Name |
(3S,4R)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-16-18-13(19-20-16)6-7-14(22)21-8-11(12(9-21)15(23)24)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,23,24)(H,18,19,20)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZFDQCDJROPA-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCC2=NC(=NN2)Cl)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)CCC2=NC(=NN2)Cl)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)


![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)


![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)